molecular formula C27H26N4O7 B1250213 Tryptoquialanine

Tryptoquialanine

Cat. No. B1250213
M. Wt: 518.5 g/mol
InChI Key: NWBIHDXUFYUNGB-LROXJONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptoquialanine is a natural product found in Penicillium aethiopicum with data available.

Scientific Research Applications

Tryptoquialanine in Agriculture and Food Safety

Tryptoquialanines A and C, produced by Penicillium digitatum, have been detected in oranges. A method for determining these alkaloids in various parts of the orange (epicarp, mesocarp, endocarp) was developed, highlighting their diffusion in infected fruits and their potential health risk (Araújo et al., 2019).

Tryptoquialanine in Pathogen-Plant Interactions

Mass Spectrometry Imaging (MSI) was used to study the production of tryptoquialanines A and B by P. digitatum on orange surfaces, providing insights into citrus-pathogen interactions. The study highlighted tryptoquialanine's potential role in the infection process and its high toxicity against Aedes Aegypti, suggesting an insecticidal function (Costa et al., 2019).

Tryptoquialanine's Role in Fungal Metabolism

Research on Penicillium digitatum grown on citrus fruits and synthetic media identified tryptoquialanine A and B. The study explored their biosynthesis and the interaction between the host (citrus fruits) and pathogen, discussing the biological role of these metabolites (Ariza et al., 2002).

Biosynthesis of Tryptoquialanine in Fungi

The biosynthesis pathway of tryptoquialanine in Penicillium aethiopicum was investigated, providing insights into the genetic and biochemical aspects of this fungal alkaloid's production. This research offers a deeper understanding of the complex biosynthetic processes in fungi (Gao et al., 2011).

Tryptoquialanine in Phytopathogenic Processes

A study on Penicillium digitatum, a pathogen of citrus fruits, revealed that tryptoquialanines are major indole alkaloids produced by this fungus. The research focused on the pathogenic roles of tryptoquialanines, particularly tryptoquialanine A, in citrus fruit infection, highlighting its phytotoxic effects and transport mechanisms (Costa et al., 2020).

properties

Product Name

Tryptoquialanine

Molecular Formula

C27H26N4O7

Molecular Weight

518.5 g/mol

IUPAC Name

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]ethyl] acetate

InChI

InChI=1S/C27H26N4O7/c1-14(37-15(2)32)21-28-18-11-7-5-9-16(18)22(33)29(21)20-13-27(38-23(20)34)17-10-6-8-12-19(17)30-24(27)31(36)26(3,4)25(30)35/h5-12,14,20,24,36H,13H2,1-4H3/t14-,20+,24-,27-/m0/s1

InChI Key

NWBIHDXUFYUNGB-LROXJONJSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

synonyms

tryptoquialanine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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